
N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine is an organic compound that features a thietane ring and a morpholine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine typically involves the reaction of 4-methylmorpholine with thietan-3-amine under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds .
Mécanisme D'action
The mechanism of action of N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thietan-3-amine: A simpler compound with a thietane ring and an amine group.
4-Methylmorpholine: A morpholine derivative with a methyl group at the 4-position.
N-Methylmorpholine: A morpholine derivative with a methyl group on the nitrogen atom
Uniqueness
N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine is unique due to its combination of a thietane ring and a morpholine derivative, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be possible with simpler compounds .
Propriétés
Formule moléculaire |
C10H20N2OS |
|---|---|
Poids moléculaire |
216.35 g/mol |
Nom IUPAC |
N-[1-(4-methylmorpholin-2-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H20N2OS/c1-8(11-9-6-14-7-9)10-5-12(2)3-4-13-10/h8-11H,3-7H2,1-2H3 |
Clé InChI |
HBQISYLJAOUAMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CN(CCO1)C)NC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


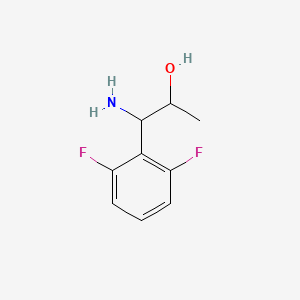

![Benzo[b]thiophene-4-carboximidamide](/img/structure/B13029756.png)
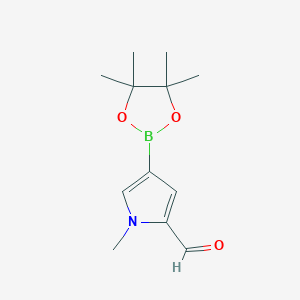
![4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine](/img/structure/B13029783.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13029786.png)
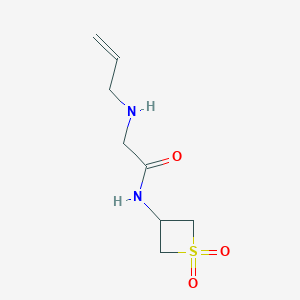
![Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13029790.png)
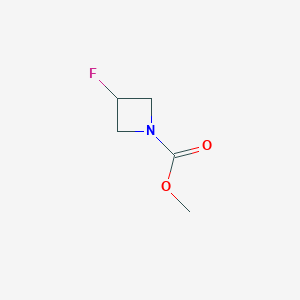
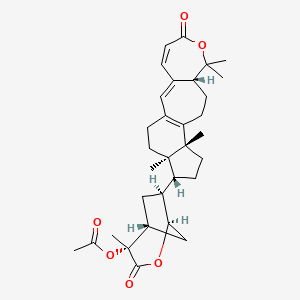
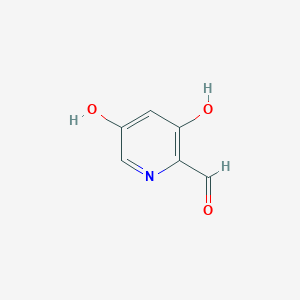

![4'-Methyl-[2,2'-bipyridin]-4-amine](/img/structure/B13029816.png)
![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B13029822.png)
